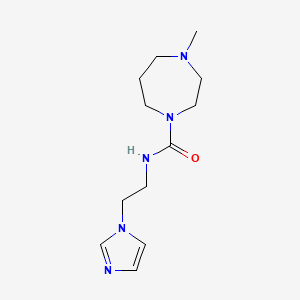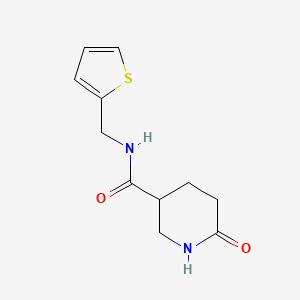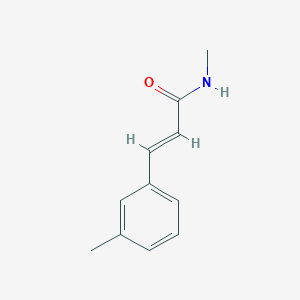![molecular formula C15H21N3O4 B7571311 1-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B7571311.png)
1-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides. It is also known as E64d, which is a potent inhibitor of cysteine proteases. This compound has been widely used in scientific research for its various applications, including biochemical and physiological effects, mechanism of action, and synthesis methods.
Mecanismo De Acción
E64d acts as a potent inhibitor of cysteine proteases by irreversibly binding to the active site of the enzyme. This binding results in the inhibition of the enzyme's activity, which leads to the accumulation of its substrates. The accumulation of these substrates can lead to various cellular processes, including cell death and inflammation.
Biochemical and Physiological Effects:
E64d has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of cysteine proteases. E64d has also been shown to reduce inflammation by inhibiting the activity of inflammatory enzymes. In addition, E64d has been shown to have neuroprotective effects by inhibiting the activity of cysteine proteases that are involved in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
E64d has several advantages for lab experiments. It is a potent inhibitor of cysteine proteases, which makes it an excellent tool for studying the role of these enzymes in various biological processes. E64d is also relatively easy to synthesize and purify, which makes it readily available for lab experiments. However, E64d has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, E64d has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the use of E64d in scientific research. One potential direction is the use of E64d as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another potential direction is the development of more potent and selective inhibitors of cysteine proteases, which could lead to the development of new treatments for various diseases. Finally, further research is needed to understand the precise mechanisms of action of E64d and its effects on various biological processes.
Métodos De Síntesis
The synthesis of 1-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide is a multi-step process that involves the reaction of several chemical reagents. The most common method used for the synthesis of E64d is the reaction of N-ethylaniline with ethyl isocyanate, followed by the reaction of the resulting product with 4-hydroxy-L-proline. The final product is then purified through various chromatographic techniques.
Aplicaciones Científicas De Investigación
E64d has been extensively used in scientific research for its various applications. It has been used as an inhibitor of cysteine proteases, which are enzymes that play a crucial role in various biological processes, including cell death, inflammation, and cancer progression. E64d has also been used to study the role of cysteine proteases in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
1-[2-(2-ethoxyanilino)-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-2-22-13-6-4-3-5-11(13)17-14(20)9-18-8-10(19)7-12(18)15(16)21/h3-6,10,12,19H,2,7-9H2,1H3,(H2,16,21)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYIMDJRFLPSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CC(CC2C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571230.png)
![2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7571239.png)


![5-oxo-1-(2,2,2-trifluoroethyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B7571256.png)


![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7571268.png)
![4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7571270.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571278.png)

![5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7571288.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7571293.png)
![Ethyl 2-[propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]acetate](/img/structure/B7571296.png)
